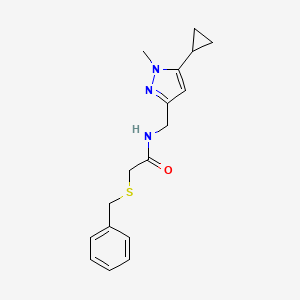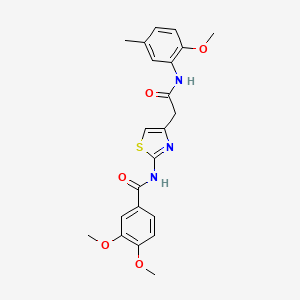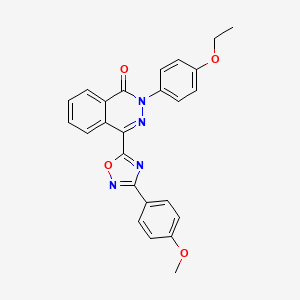
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of phenylpiperazine, which is a class of chemical compounds containing a phenyl group attached to a piperazine ring . Phenylpiperazine derivatives have been studied for their potential biological activities, including as acetylcholinesterase inhibitors and anticancer agents .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized for the treatment of Alzheimer’s disease . Another study synthesized 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl] pyridazin-3(2H)-one derivatives and evaluated their cytotoxicity .Mecanismo De Acción
The mechanism of action of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves the inhibition of PDE5. PDE5 is an enzyme that degrades cGMP in the corpus cavernosum. The inhibition of PDE5 by this compound leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow, which is beneficial in the treatment of erectile dysfunction.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum. This inhibition leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow, which is beneficial in the treatment of erectile dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is its potent inhibitory activity against PDE5. This property makes it a valuable compound for the development of drugs for the treatment of erectile dysfunction. However, the limitations of this compound include its potential toxicity and side effects, which need to be further studied before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. One of the significant directions is to explore its potential applications in other fields, such as cancer research and neurodegenerative diseases. Another direction is to study its potential toxicity and side effects in more detail to ensure its safety for use as a therapeutic agent. Additionally, the development of more potent and selective inhibitors of PDE5 based on the structure of this compound is another potential future direction.
Métodos De Síntesis
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been synthesized using a specific method. The synthesis involves the reaction of 4-phenylpiperazine with 2-bromoethylamine hydrobromide to form N-(2-bromoethyl)-4-phenylpiperazine. This compound is then reacted with thiophen-2-ylmethylamine to form N-(2-(thiophen-2-ylmethyl)ethyl)-4-phenylpiperazine. Finally, this compound is reacted with oxalyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found that this compound exhibits potent inhibitory activity against various enzymes, including phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This inhibition leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow, which is beneficial in the treatment of erectile dysfunction.
Propiedades
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(19(25)21-15-17-7-4-14-26-17)20-8-9-22-10-12-23(13-11-22)16-5-2-1-3-6-16/h1-7,14H,8-13,15H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGSGUHYGBEJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)

![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)

![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)

![Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2711470.png)

![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)


![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2711477.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2711481.png)